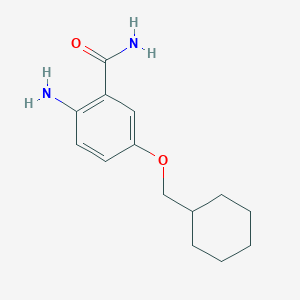
2-Amino-5-(cyclohexylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(cyclohexylmethoxy)benzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(cyclohexylmethoxy)benzamide typically involves the condensation of 2-amino-5-hydroxybenzoic acid with cyclohexylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and yield of the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted benzamides.
Aplicaciones Científicas De Investigación
2-Amino-5-(cyclohexylmethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(cyclohexylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cell proliferation .
Comparación Con Compuestos Similares
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 4-{[4-amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl]amino}benzamide
Comparison: Compared to similar compounds, 2-Amino-5-(cyclohexylmethoxy)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, the presence of the cyclohexylmethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-amino-5-(cyclohexylmethoxy)benzamide |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2,(H2,16,17) |
Clave InChI |
BJVRWJNRLJCFOH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CC(=C(C=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
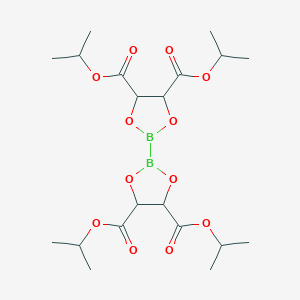
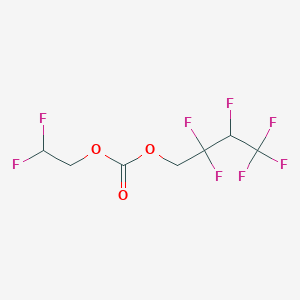
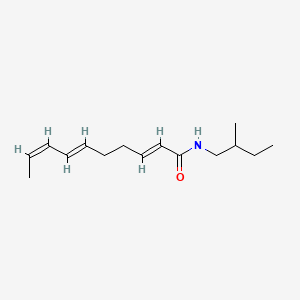

![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)

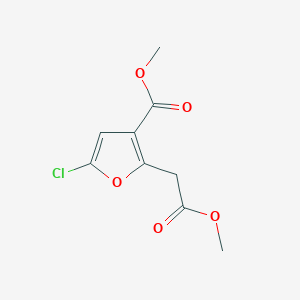
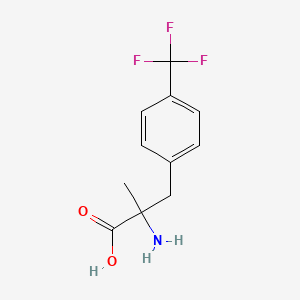
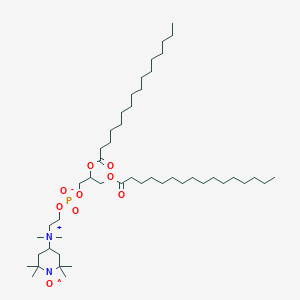

![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
